3-(2-Cyanoethoxy)propanoic acid

Description

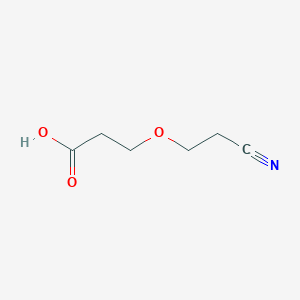

3-(2-Cyanoethoxy)propanoic acid is a propanoic acid derivative featuring a cyanoethoxy (-OCH2CH2CN) substituent at the third carbon position.

Properties

Molecular Formula |

C6H9NO3 |

|---|---|

Molecular Weight |

143.14 g/mol |

IUPAC Name |

3-(2-cyanoethoxy)propanoic acid |

InChI |

InChI=1S/C6H9NO3/c7-3-1-4-10-5-2-6(8)9/h1-2,4-5H2,(H,8,9) |

InChI Key |

SEOLSBRTLWFREZ-UHFFFAOYSA-N |

Canonical SMILES |

C(COCCC(=O)O)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Cyanoethoxy)propanoic acid typically involves the reaction of 3-chloropropanoic acid with sodium cyanide in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO). The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the cyanoethoxy group. The reaction conditions generally include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Cyanoethoxy)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of 3-(2-Aminoethoxy)propanoic acid.

Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

Substitution: Nucleophiles such as amines or alcohols can be used to replace the cyano group under appropriate conditions.

Major Products Formed

Oxidation: Carboxylic acids or other oxidized derivatives.

Reduction: 3-(2-Aminoethoxy)propanoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Cyanoethoxy)propanoic acid has several scientific research applications, including:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific biochemical pathways.

Biological Studies: It is used in studies involving enzyme inhibition and protein-ligand interactions.

Industrial Applications: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Cyanoethoxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Propanoic acid derivatives differ primarily in their substituents, which dictate their chemical behavior and biological activity. Key analogs include:

Key Differences :

- This contrasts with sulfur-containing analogs like 3-(methylthio)propanoic acid esters, which contribute to fruity aromas in pineapples via thioester functionalities .

- Chlorinated phenyl derivatives (e.g., ) exhibit antimicrobial properties, likely due to electron-withdrawing Cl groups enhancing membrane disruption. The cyano group may offer similar bioactivity but with distinct selectivity.

Biological Activity

3-(2-Cyanoethoxy)propanoic acid is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound can be described structurally as follows:

- Chemical Formula : C₅H₉N₃O₃

- Molecular Weight : 159.14 g/mol

- Functional Groups : Carboxylic acid, cyano group, ether

The presence of the cyano group is significant as it can influence the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The cyanoethyl group can participate in hydrogen bonding and electrostatic interactions, which may enhance the compound's binding affinity to proteins and enzymes. This interaction can modulate several biochemical pathways, potentially leading to therapeutic effects.

Pharmacological Effects

Research has indicated several pharmacological effects associated with this compound:

- Anti-inflammatory Activity : Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines.

- Antioxidant Properties : The compound may exhibit antioxidant activity, contributing to cellular protection against oxidative stress.

- Metabolic Regulation : Studies have suggested that derivatives could influence metabolic pathways, potentially aiding in the management of metabolic disorders.

Data Table: Biological Activities of Related Compounds

Case Study 1: Anti-inflammatory Effects

A study investigating the anti-inflammatory effects of compounds similar to this compound revealed that these compounds could significantly reduce levels of TNF-alpha and IL-6 in vitro. The results indicate potential for therapeutic applications in inflammatory diseases.

Case Study 2: Metabolic Impact

In a metabolic study, derivatives of this compound were administered to diabetic animal models. The findings showed a reduction in blood glucose levels and improved insulin sensitivity, suggesting a role in diabetes management.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.